2-Aminothiazole-4-carbaldehyde hydrochloride
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Overview
Description
2-Aminothiazole-4-carbaldehyde hydrochloride is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its significant biological activities and is widely used in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiazole-4-carbaldehyde hydrochloride typically involves the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2-Aminothiazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-aminothiazole-4-carboxylic acid.
Reduction: Formation of 2-aminothiazole-4-methanol.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
2-Aminothiazole-4-carbaldehyde hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of anticancer, anti-inflammatory, and antioxidant agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-aminothiazole-4-carbaldehyde hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in biological processes.
Pathways Involved: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells.
Comparison with Similar Compounds
2-Aminothiazole: A simpler analog without the aldehyde group.
4-Methyl-2-aminothiazole: A derivative with a methyl group at the 4-position.
2-Amino-4-chlorothiazole: A derivative with a chlorine atom at the 4-position.
Uniqueness: 2-Aminothiazole-4-carbaldehyde hydrochloride is unique due to the presence of both an amino group and an aldehyde group on the thiazole ring, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C4H5ClN2OS |
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Molecular Weight |
164.61 g/mol |
IUPAC Name |
2-amino-1,3-thiazole-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C4H4N2OS.ClH/c5-4-6-3(1-7)2-8-4;/h1-2H,(H2,5,6);1H |
InChI Key |
XAJIJYKAHXDYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C=O.Cl |
Origin of Product |
United States |
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